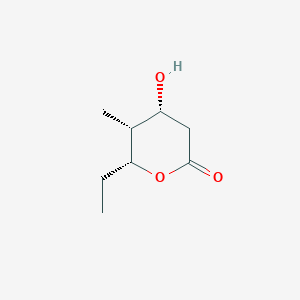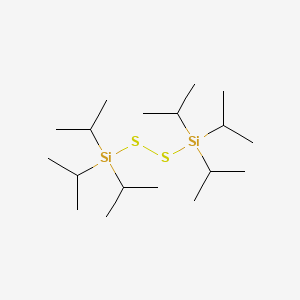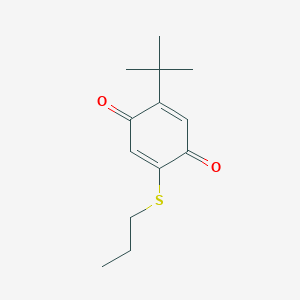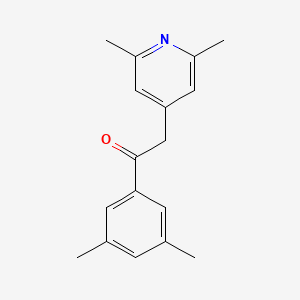![molecular formula C19H31NO B12572309 4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine CAS No. 184652-74-2](/img/structure/B12572309.png)
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Vorbereitungsmethoden
The synthesis of 4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine typically involves the reaction of 4-(Hexyloxy)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to natural products.
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes in the body, leading to its pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine can be compared with other piperidine derivatives, such as:
4-{2-[4-(Ethoxy)phenyl]ethyl}piperidine: This compound has a similar structure but with an ethoxy group instead of a hexyloxy group.
4-{2-[4-(Methoxy)phenyl]ethyl}piperidine: This compound has a methoxy group instead of a hexyloxy group.
4-{2-[4-(Butoxy)phenyl]ethyl}piperidine: This compound has a butoxy group instead of a hexyloxy group.
The uniqueness of this compound lies in its specific functional group, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
184652-74-2 |
|---|---|
Molekularformel |
C19H31NO |
Molekulargewicht |
289.5 g/mol |
IUPAC-Name |
4-[2-(4-hexoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-16-21-19-10-8-17(9-11-19)6-7-18-12-14-20-15-13-18/h8-11,18,20H,2-7,12-16H2,1H3 |
InChI-Schlüssel |
DTGNMTQVVXZMDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)CCC2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)


![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)


![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)
![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)
![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)


